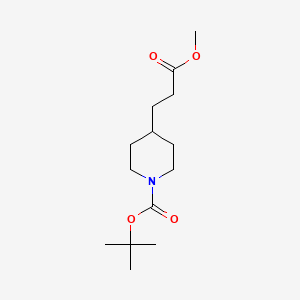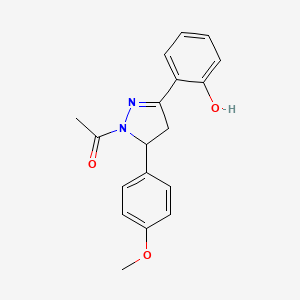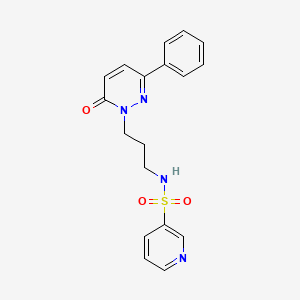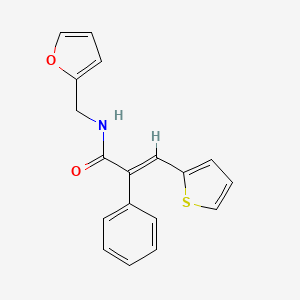![molecular formula C26H26FN5O2 B2541652 2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326940-09-3](/img/structure/B2541652.png)
2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C26H26FN5O2 and its molecular weight is 459.525. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Research has shown that compounds with structures similar to the one exhibit potent antibacterial and antifungal activities. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their in vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. These compounds, particularly 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated excellent antibacterial efficacies and biofilm inhibition activities, surpassing those of reference antibiotics like Ciprofloxacin (Ahmed E. M. Mekky, S. Sanad, 2020).
Antitumor Activity
Synthesis and evaluation of novel pyrimidinyl pyrazole derivatives have shown significant antitumor activity against several tumor cell lines both in vitro and in vivo. These compounds, especially those with 3-fluoro-5-substituted phenylpiperazinyl groups, have exhibited potent cytotoxicity and antitumor activity, indicating a promising direction for cancer treatment research (H. Naito et al., 2005).
Antitubercular Properties
A series of pyrazinamide Mannich bases, involving structures akin to the compound of interest, were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. One of the compounds was particularly active in vitro with minimal inhibitory concentrations (MICs) indicating strong antitubercular properties, thus offering insights into new therapeutic avenues for tuberculosis (D. Sriram et al., 2006).
Enzyme Inhibition for Cancer Treatment
Compounds with pyrazolo[1,5-a]pyrazin-4-one structure have been explored for their potential as enzyme inhibitors in cancer treatment. For instance, the inhibitory activity of various bis(pyrazoles) against MurB enzyme, crucial for bacterial cell wall synthesis, has been studied. One compound showed exceptional MurB inhibitory activity, suggesting a method to hinder bacterial growth and a potential indirect approach to combat cancer by targeting bacterial infections in cancer patients (Ahmed E. M. Mekky, S. Sanad, 2020).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-[3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5O2/c1-19-4-2-3-5-23(19)29-12-14-30(15-13-29)25(33)10-11-31-16-17-32-24(26(31)34)18-22(28-32)20-6-8-21(27)9-7-20/h2-9,16-17,22,24,28H,10-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSRAZDTBAVPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2541569.png)
![5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline](/img/no-structure.png)


![3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2541577.png)
![5-methyl-N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2541579.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2541580.png)
![6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2541582.png)




![3-Cyclopentyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2541591.png)
